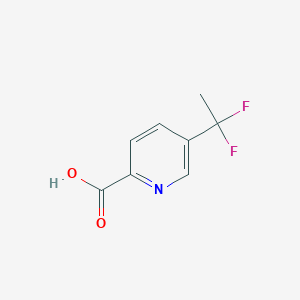
2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)-" is a derivative of pyridinecarboxylic acid, which is a class of compounds that have been extensively studied due to their various applications, including their role as intermediates in organic synthesis and their pharmacological activities. The specific substitution at the 5-position with a 1,1-difluoroethyl group may influence the chemical and physical properties of the compound, as well as its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of pyridinecarboxylic acid derivatives can be achieved through various methods. For instance, the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives has been described using reductive alkylation, alkylation of urethane, and selective reduction of amides followed by hydrolysis . Another method involves the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) for the ketone synthesis from carboxylic acids and aromatic hydrocarbons, which could potentially be adapted for the synthesis of substituted pyridinecarboxylic acids . Additionally, the synthesis of 5-thio-2-pyridinecarboxylic acids has been reported using displacement of nitrite, alkylation, and hydrolysis steps .
Molecular Structure Analysis
The molecular structure of pyridinecarboxylic acid derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic distribution. For example, pyridine-2,5-dicarboxylic acid complexes with nickel(II) have been shown to form a distorted octahedral geometry with coordination through the pyridine nitrogen atom and one of the carboxylate oxygen atoms . Similarly, the structure of pyridine-2,6-dicarboxylic acid has been determined, revealing a one-dimensional supramolecular structure stabilized by hydrogen bonding .
Chemical Reactions Analysis
Pyridinecarboxylic acids can participate in a range of chemical reactions. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, such as the 1,1-difluoroethyl group. For example, reactions of pyridinecarboxylic acids with dirhenium(II) complexes have been studied, showing the formation of bidentate and tridentate coordination complexes10. The presence of substituents can also affect the formation of supramolecular synthons, as seen in the crystal structures of pyrazinecarboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-pyridinecarboxylic acid derivatives are influenced by their molecular structure. For instance, the introduction of amino groups has been shown to confer potent antihypertensive activity in certain derivatives . The presence of thio groups has also been associated with oral antihypertensive activity . The thermal and luminescent properties of metal-organic frameworks containing pyridine-dicarboxylic acids have been characterized, indicating potential applications in materials science . Additionally, the supramolecular structure of pyridine-2,6-dicarboxylic acid has been analyzed, demonstrating the importance of hydrogen bonding in stabilizing the solid-state structure .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding
The crystal structure of pyridine carboxylic acid derivatives, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveals a complex hydrogen-bonding network. These structures form water-bridged hydrogen-bonding dimers that are further linked into two-dimensional sheets through longer intermolecular hydrogen bonding interactions. The presence of substituents like the trifluoromethyl group extends out the faces of the sheet, contributing to the three-dimensional packing through F⋯F and C—H⋯F contacts (N. Ye & J. Tanski, 2020).
Catalytic Cyclisation in Organic Synthesis
Pyridine carboxylic acid derivatives also find applications in catalytic cyclisation processes. For instance, trifluoromethanesulfonic acid is an effective catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to give pyrrolidines. This highlights the role of sulfonamide groups in terminating cationic cascades for the efficient formation of polycyclic systems (Charlotte M. Haskins & D. Knight, 2002).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Pyridine carboxylic acids are pivotal in synthesizing coordination polymers and MOFs with varying topologies and functionalities. These frameworks are constructed by bridging metal ions with pyridine carboxylate ligands, which can result in structures with unique properties such as luminescence or catalytic activity. The synthesis and structural characterization of these materials, including their thermal and spectroscopic properties, illustrate the versatility of pyridine carboxylic acids in materials chemistry (Z. Rzączyńska, Anna Danczowska-Burdon, & J. Sienkiewicz-Gromiuk, 2010; S. Ghosh, J. Ribas, & P. K. Bharadwaj, 2005).
Antihypertensive Activity
Certain pyridinecarboxylic acid derivatives have been investigated for their potential antihypertensive activity. The synthesis of various substituted 5-amino-2-pyridinecarboxylic acids and their derivatives highlights the medicinal chemistry applications of these compounds. The optimization of structural parameters for antihypertensive activity has led to the identification of compounds with potential for further study in this therapeutic area (N. Finch, T. Campbell, C. Gemenden, & H. Povalski, 1978).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(1,1-difluoroethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)5-2-3-6(7(12)13)11-4-5/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQXGKDFHQVJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

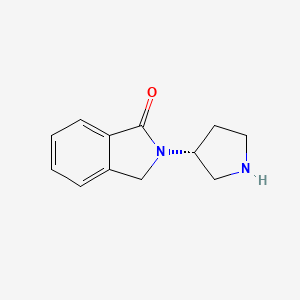
![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)
![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)
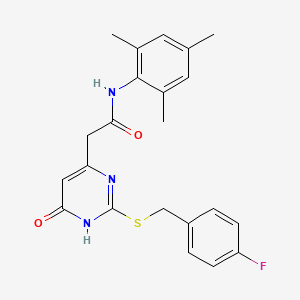
![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)
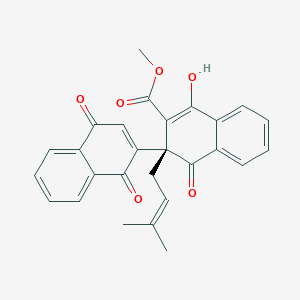
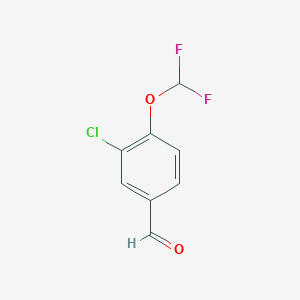
![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)
![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)
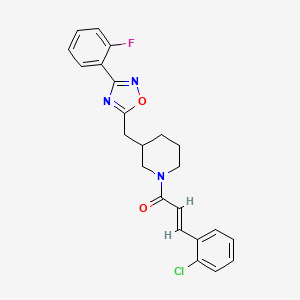
![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)
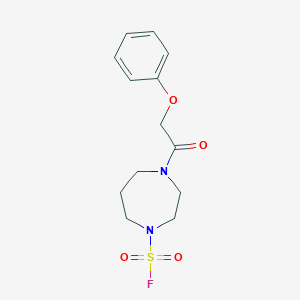
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)